![molecular formula C19H13BrN4O B2476588 4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-25-1](/img/structure/B2476588.png)

4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

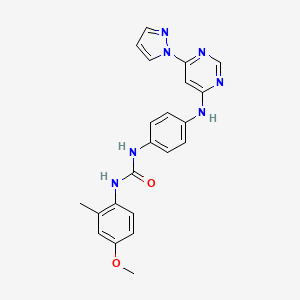

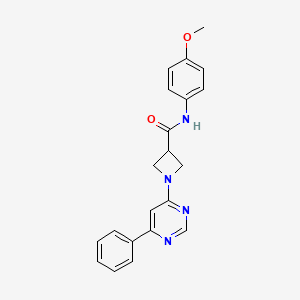

The compound “4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidine cores have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . They are found in many biologically active compounds and have shown a broad range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Research demonstrates the potential of derivatives related to 4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide in antimicrobial activities. A study by Elenich et al. (2019) involved the synthesis of quaternary salts and derivatives of thiazole, imidazo[1,2-a]pyridine, and imidazo[1,2-a]pyrimidine, with several compounds exhibiting significant antimicrobial properties. This suggests promising avenues for further investigation into these compounds for antimicrobial applications (Elenich et al., 2019).

Antitumor and Antioxidant Agents

Compounds structurally related to this compound have been evaluated for their potential as antitumor and antioxidant agents. For example, Hamama et al. (2013) synthesized new fused and binary 1,3,4‐thiadiazoles, including imidazo[1,2-a]pyrimidine derivatives, and assessed them as antitumor agents. These compounds present a promising basis for the development of new therapeutic agents (Hamama et al., 2013).

Aerobic Oxidative Synthesis

The synthesis of 3-bromo-imidazo[1,2-a]pyridines has been achieved through copper-mediated aerobic oxidative coupling, as detailed by Zhou et al. (2016). This synthesis technique, applicable to pyridines and enamides, showcases the versatility of this compound related compounds in organic chemistry and the potential for diverse functional group tolerances under mild conditions (Zhou et al., 2016).

Synthesis of Benzimidazole-4,7-diones

Research into the synthesis of N-fused benzimidazole-4,7-diones via sequential copper-catalyzed C–N coupling/cyclization and oxidation has been conducted. This process, involving the reaction of 2-bromovinyl- and 2-bromoaryl-benzimidazoles, highlights the structural versatility and potential pharmacological relevance of compounds related to this compound (Dao et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been shown to interact with a variety of biological targets .

Mode of Action

It’s worth noting that similar compounds have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biochemical pathways .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Compounds with similar structures have been associated with a variety of biological activities .

Action Environment

Similar compounds have been studied in various environments .

Eigenschaften

IUPAC Name |

4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O/c20-15-7-5-13(6-8-15)18(25)22-16-4-1-3-14(11-16)17-12-24-10-2-9-21-19(24)23-17/h1-12H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHKSQNYYUOAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)

![7-[(2,2,2-trifluoroacetyl)amino]-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl 2-thiophenecarboxylate](/img/structure/B2476510.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2476512.png)

![3-chloro-N-(2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-imidazol-4-yl}ethyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2476516.png)

![1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2476517.png)